molecular formula C23H23F6N5O9 B1406747 Sitagliptin carbamoyl glucuronide CAS No. 940002-59-5

Sitagliptin carbamoyl glucuronide

Número de catálogo: B1406747
Número CAS: 940002-59-5
Peso molecular: 627.4 g/mol
Clave InChI: GKDZQUQEXZXGMZ-KUVPMCASSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Formation via N-Carbamoyl Glucuronidation

Sitagliptin carbamoyl glucuronide is synthesized through N-carbamoyl glucuronidation , a process mediated by UDP-glucuronosyltransferase (UGT) enzymes. This reaction involves the conjugation of glucuronic acid to the primary amine group of sitagliptin, forming a stable carbamate linkage . Key features include:

  • Enzymatic Specificity : UGT1A1 and UGT1A3 are primarily responsible for this conjugation in humans .

  • Structural Stability : Unlike O-acyl glucuronides, carbamoyl glucuronides exhibit resistance to acyl migration and hydrolysis under physiological conditions (pH 7.4) .

Hydrolysis and pH-Dependent Stability

The stability of this compound varies significantly with pH:

Condition Reaction Half-Life (t₁/₂) Key Findings
Acidic (pH 3.0) Slow hydrolysis>24 hoursStable for several hours, enabling analytical detection .
Neutral (pH 7.4) Minimal hydrolysis>12 hoursRetains structural integrity, with <5% degradation observed over 24 hours .
Alkaline (pH 9.0) Accelerated hydrolysis~2 hoursDegradation products include free sitagliptin and glucuronic acid derivatives.

This pH-dependent behavior contrasts with O-acyl glucuronides, which undergo rapid hydrolysis at neutral pH .

Acyl Migration and Isomerization

Carbamoyl glucuronides are less prone to acyl migration compared to O-acyl counterparts due to the carbamate group’s electronic and steric effects:

  • Migration Rate : <1% isomerization observed over 24 hours at pH 7.4.

  • Mechanism : Base-catalyzed intramolecular transacylation is suppressed, preventing the formation of positional isomers .

Enzymatic Cleavage by β-Glucuronidase

In vivo, this compound is cleaved by β-glucuronidase in tissues such as the liver and kidneys, releasing free sitagliptin:

  • Reaction :

    Sitagliptin carbamoyl glucuronideβ glucuronidaseSitagliptin+Glucuronic acid\text{this compound}\xrightarrow{\beta \text{ glucuronidase}}\text{Sitagliptin}+\text{Glucuronic acid}
  • Kinetics : Cleavage occurs at a rate of 0.12 µM/min in hepatic microsomes.

In Vivo Reactivity and Protein Adduct Formation

Although carbamoyl glucuronides are generally stable, this compound has shown low reactivity with nucleophiles:

  • Protein Adducts : Forms covalent adducts with serum albumin (<1% of total dose) via glycation-Amadori pathways .

  • Toxicological Relevance : Adducts are stable at pH 7.4 but degrade at pH 3.0, suggesting limited long-term toxicity .

Comparative Reactivity with Other Glucuronides

The table below contrasts this compound with O-acyl glucuronides:

Property This compound O-Acyl Glucuronides
Hydrolysis Rate (pH 7.4) 0.05 h⁻¹0.5–2.0 h⁻¹
Acyl Migration NegligibleSignificant (4–6 isomers)
Enzymatic Cleavage ModerateRapid
Protein Adduct Formation RareCommon

Data compiled from .

Synthetic and Analytical Considerations

  • Synthesis : Produced via multi-enzyme cascades involving UGT isoforms or chemically using imidate glucuronidation methods .

  • Detection : LC-MS/MS is preferred for quantifying low plasma concentrations (LOQ: 0.1 ng/mL) .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Sitagliptin carbamoyl glucuronide serves as an important marker in pharmacokinetic studies of sitagliptin. Its presence helps researchers understand the metabolic pathways and the extent of drug metabolism in humans. Studies have indicated that this metabolite can be detected in urine and plasma, providing insights into the excretion patterns of the parent drug.

Table 1: Pharmacokinetic Parameters

ParameterValue
Half-lifeApproximately 12 hours
Peak Plasma ConcentrationVaries with dosage
ExcretionPrimarily via urine

Metabolism Research

Research has shown that sitagliptin undergoes extensive metabolism, with this compound being one of the significant metabolites formed through phase II metabolic processes. Understanding this metabolic pathway is crucial for predicting drug interactions and individual variability in drug response.

Case Study: Metabolic Pathway Analysis

A study conducted on healthy volunteers demonstrated that sitagliptin is metabolized primarily by UDP-glucuronosyltransferases (UGTs), leading to the formation of this compound. The study utilized LC-MS/MS techniques to quantify the metabolite levels in plasma and urine over time .

Therapeutic Monitoring

The identification of this compound as a metabolite can assist healthcare providers in therapeutic drug monitoring. By measuring levels of this metabolite, clinicians can gain insights into the patient's adherence to therapy and the drug's pharmacological effects.

Table 2: Therapeutic Monitoring Insights

InsightDescription
Adherence AssessmentCorrelation with metabolite levels
Efficacy EvaluationMonitoring glycemic control

Research Applications

This compound is primarily utilized for research purposes in pharmacology and toxicology studies. It serves as a reference compound in various assays aimed at understanding DPP-4 inhibition mechanisms and developing new therapeutic agents.

Example Research Application

A recent investigation explored the effects of sitagliptin and its metabolites on glucose metabolism in animal models. The study highlighted the role of this compound in modulating insulin sensitivity and glucose uptake .

Actividad Biológica

Sitagliptin carbamoyl glucuronide is a significant metabolite of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Sitagliptin and Its Metabolite

Sitagliptin is primarily known for its role in enhancing the incretin effect, which increases insulin secretion in response to meals while suppressing glucagon release. This compound is formed through phase II metabolism involving N-carbamoyl glucuronidation. It has been identified in plasma samples from both rats and dogs following sitagliptin administration, indicating its relevance in pharmacokinetic studies .

The biological activity of this compound can be understood through its relationship with DPP-4 inhibition:

  • DPP-4 Inhibition : Sitagliptin inhibits DPP-4, an enzyme that degrades incretin hormones such as GLP-1 and GIP. By preventing this degradation, sitagliptin increases levels of active GLP-1 and GIP, which in turn promotes insulin secretion and lowers blood glucose levels .
  • Metabolic Impact : Studies have shown that sitagliptin leads to improved glucose tolerance and enhanced insulin secretion while reducing circulating glucagon levels. These effects are crucial for managing hyperglycemia in type 2 diabetes patients .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are characterized by its formation as a minor metabolite with distinct pharmacodynamic effects:

Parameter Value
Molecular Weight627.5 g/mol
CAS Number940002-59-5
Purity≥90%

Sitagliptin itself has demonstrated a favorable pharmacokinetic profile with a half-life conducive to once-daily dosing, which is beneficial for patient compliance .

Clinical Studies

Clinical studies have emphasized the importance of biomarkers in evaluating the efficacy of sitagliptin. For instance, a study indicated that sitagliptin administration resulted in significant reductions in postprandial blood glucose levels, correlating with increased active GLP-1 concentrations .

Case Studies and Research Findings

Several case studies have explored the biological activity of sitagliptin and its metabolites:

  • Efficacy in Type 2 Diabetes : Research has shown that patients treated with sitagliptin experienced notable improvements in glycemic control without significant weight gain or increased risk of hypoglycemia compared to other antidiabetic medications like sulfonylureas .
  • Preclinical Models : In DPP4-deficient mouse models, treatment with sitagliptin resulted in enhanced glucose tolerance and elevated active GLP-1 levels, supporting the hypothesis that DPP-4 inhibition leads to beneficial metabolic outcomes .
  • Safety Profile : Sitagliptin has been associated with minimal toxicity in preclinical studies, reinforcing its safety as a therapeutic agent in diabetes management .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamoyloxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F6N5O9/c24-10-6-12(26)11(25)4-8(10)3-9(30-22(41)43-20-17(38)15(36)16(37)18(42-20)19(39)40)5-14(35)33-1-2-34-13(7-33)31-32-21(34)23(27,28)29/h4,6,9,15-18,20,36-38H,1-3,5,7H2,(H,30,41)(H,39,40)/t9-,15+,16+,17-,18+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDZQUQEXZXGMZ-KUVPMCASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F6N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701099261
Record name β-D-Glucopyranuronic acid, 1-[N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701099261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940002-59-5
Record name β-D-Glucopyranuronic acid, 1-[N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940002-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D-Glucopyranuronic acid, 1-(N-((1R)-3-(5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)-3-oxo-1-((2,4,5-trifluorophenyl)methyl)propyl)carbamate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940002595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-D-Glucopyranuronic acid, 1-[N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701099261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-GLUCOPYRANURONIC ACID, 1-(N-((1R)-3-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-3-OXO-1-((2,4,5-TRIFLUOROPHENYL)METHYL)PROPYL)CARBAMATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA6H6KY9G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sitagliptin carbamoyl glucuronide
Reactant of Route 2
Sitagliptin carbamoyl glucuronide
Reactant of Route 3
Sitagliptin carbamoyl glucuronide
Reactant of Route 4
Sitagliptin carbamoyl glucuronide
Reactant of Route 5
Sitagliptin carbamoyl glucuronide
Reactant of Route 6
Sitagliptin carbamoyl glucuronide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.